molecular formula C28H21ClN2O4S B2521950 N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-59-7

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2521950
CAS RN: 476633-59-7
M. Wt: 517
InChI Key: OTIZVNLUEFDDCJ-UHFFFAOYSA-N
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Description

The compound "N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives, which are structurally related to the compound . Benzamides are a class of compounds known for their diverse biological activities, including anti-tumor and anti-inflammatory properties, which are often attributed to their interactions with DNA and proteins .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an amine with an acid derivative. For example, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in the presence of lutidine and TBTU in dry dichloromethane . This method could potentially be adapted for the synthesis of "N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters. For instance, the structure of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide crystallizes in the monoclinic system with specific unit cell parameters . Similar techniques could be used to determine the molecular structure of "N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including chlorosulfonation, as seen with N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacting with chlorosulfonic acid to yield sulfonyl chlorides . These intermediates can then be further reacted with nucleophiles to produce a range of derivatives. The sulfonyl group in the target compound suggests that similar reactions may be applicable in its synthesis or modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using a variety of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as computational methods like DFT calculations. These methods provide insights into the vibrational frequencies, molecular geometry, electronic properties, and intermolecular interactions . For example, DFT calculations were used to analyze the HOMO-LUMO energy levels of a related compound . Such analyses would be essential for understanding the properties of "N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide."

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZVNLUEFDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-4-(indolin-1-ylsulfonyl)benzamide

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